cyclopentyl(diphenyl)phosphane;iron
Description
Cyclopentyl(diphenyl)phosphane;iron is an organometallic compound featuring an iron center coordinated to cyclopentyl(diphenyl)phosphane ligands. The molecular formula for a representative complex is C₃₂H₃₄FeP₂ (molar mass: 536.42 g/mol), as described in . The compound is synthesized via complex routes involving reactions of metallocyclolithium intermediates with bromobenzene or haloalkanes, often requiring inert conditions due to air sensitivity . Storage recommendations specify keeping the compound under nitrogen or argon at 2–8°C to prevent decomposition .
Structurally, the iron atom is sandwiched between cyclopentadienyl (Cp) rings, with phosphane ligands providing electron-rich coordination sites. This architecture is critical for catalytic and biological applications, such as anticancer activity, as observed in related iron-cyclopentadienyl systems .
Properties
Molecular Formula |
C34H38FeP2 |
|---|---|
Molecular Weight |
564.5 g/mol |
IUPAC Name |
cyclopentyl(diphenyl)phosphane;iron |
InChI |
InChI=1S/2C17H19P.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h2*1-6,9-12,17H,7-8,13-14H2; |
InChI Key |
ZIEQNLQJWACVCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe] |
Origin of Product |
United States |
Preparation Methods
1,1’-Bis(diphenylphosphino)ferrocene can be prepared by treating dilithioferrocene with chlorodiphenylphosphine . The reaction is as follows:
Fe(C5H4Li)2+2ClPPh2→Fe(C5H4PPh2)2+2LiCl
The dilithiation of ferrocene is easily achieved with n-butyllithium in the presence of TMEDA . This compound is also commercially available .
Chemical Reactions Analysis
1,1’-Bis(diphenylphosphino)ferrocene undergoes various types of reactions, including:
Scientific Research Applications
1,1’-Bis(diphenylphosphino)ferrocene is widely used in scientific research due to its versatile coordination behavior and catalytic properties. Some of its applications include:
Functional Molecular Materials: The ferrocene core imparts fine control to catalytic C–C and C–X coupling reactions used to manufacture a range of functional macromolecules from tailored dyes and OLED components to precisely engineered conducting polymers and thermoplastics.
Electrocatalysis: It is used as an activating ligand in the preparation of cluster-based electrocatalysts and other catalysts that are activated and modified by peripheral ligands.
Mechanism of Action
The ferrocene core of 1,1’-Bis(diphenylphosphino)ferrocene imparts fine control to catalytic C–C and C–X coupling reactions. This uniquely restricted range of movement stabilizes a diverse array of ground and transition states for these important transition metal-catalyzed coupling reactions . The ferrocene offers steric bulk and crystallinity to these materials, aiding chemical stability and ease of handling .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Features of Selected Iron and Gold Phosphane Complexes
Key Observations:
- Ligand Effects: Triphenylphosphane (PPh₃) in iron complexes enhances water solubility and cytotoxicity compared to bulkier ligands like dppe (diphenylphosphinoethane). For example, [Fe(η⁵-Cp)(CO)(PPh₃)(aminobenzonitrile)]⁺ showed superior activity against HeLa cells .
- Metal Center: Gold(I) phosphane compounds (e.g., 4,5-dicyano-imidazolate-Au-PPh₃) exhibit distinct mechanisms, targeting enzymes like dihydrofolate reductase (DHFR) and thioredoxin reductase (TrxR) with IC₅₀ values in the low micromolar range . In contrast, iron analogs may leverage redox activity for cytotoxicity .
Table 2: Cytotoxicity Data for Selected Compounds
Key Findings:
- Iron(II)-cyclopentadienyl compounds demonstrate promising activity against colorectal (SW480) and breast (MDA-MB-231) cancer cells, with IC₅₀ values competitive with ruthenium analogs .
- Gold(I) compounds show stronger enzyme inhibition (e.g., 37–49% residual TrxR activity), whereas iron compounds may act via non-enzymatic pathways, such as redox cycling .
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